1-(3-Bromophenyl)-4-methylpiperazine

Description

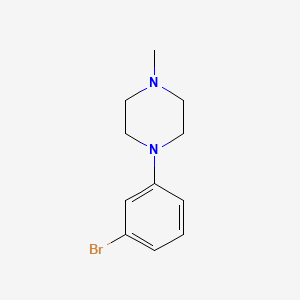

1-(3-Bromophenyl)-4-methylpiperazine is a piperazine derivative featuring a bromine atom at the meta position of the phenyl ring and a methyl group on the piperazine nitrogen. This compound is synthesized via Buchwald–Hartwig amination of brominated precursors with 1-(3-aminopropyl)-4-methylpiperazine, yielding trifluoroacetate salts after purification . Its structural features make it a candidate for anticancer research, particularly in targeting G-quadruplex DNA .

Structure

2D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRZEXYEOXVFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290884 | |

| Record name | 1-(3-Bromophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747413-17-8 | |

| Record name | 1-(3-Bromophenyl)-4-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747413-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

1-(3-Bromophenyl)-4-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is known for its role in various pharmacological applications, and a bromophenyl substituent that can influence its interaction with biological targets. This article explores the biological activity of this compound, including its interactions with receptors, enzymes, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBrN

- Molecular Weight : 227.11 g/mol

- IUPAC Name : this compound

The presence of the bromine atom at the 3-position of the phenyl ring enhances the lipophilicity and steric properties of the molecule, potentially affecting its binding affinity to various biological targets.

Receptor Interactions

This compound has been studied for its interactions with several types of receptors, particularly those in the central nervous system (CNS).

- Serotonin Receptors : Similar compounds have shown activity at serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. The piperazine moiety is often implicated in modulating serotoninergic activity, which can have implications for mood disorders .

- Dopamine Receptors : The compound may also exhibit affinity for dopamine receptors, which are critical in the treatment of psychiatric disorders. Compounds with similar structures have been reported to act as antagonists or partial agonists at these sites .

Enzyme Inhibition

Research indicates that this compound can interact with various enzymes:

- Monoamine Oxidase (MAO) : Some studies suggest that derivatives of piperazine can inhibit MAO activity, leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism is beneficial in treating depression and anxiety disorders .

- Kinase Inhibition : There is emerging evidence that piperazine derivatives can inhibit specific kinases involved in signaling pathways related to cancer. For example, compounds structurally related to this compound have shown promising results against certain cancer cell lines by inhibiting kinase activity .

Antidepressant Activity

A study focusing on piperazine derivatives demonstrated that modifications to the piperazine ring could enhance antidepressant effects through increased binding affinity to serotonin receptors. The specific substitution pattern of bromine on the phenyl ring was found to significantly influence this activity .

Anticancer Potential

A series of experiments conducted on melanoma cell lines indicated that compounds similar to this compound exhibited cytotoxic effects. The mechanism was linked to apoptosis induction via mitochondrial pathways, highlighting the potential for developing new anticancer agents based on this scaffold .

Summary of Findings

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- 1-(3-Bromophenyl)-4-methylpiperazine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it a valuable intermediate in drug development.

- Biological Studies

-

Antimicrobial Activity

- Preliminary studies have shown that this compound possesses antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.

-

Anti-Proliferative Effects

- In vitro studies indicate that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The anti-proliferative activity is influenced by the nature of substituents on the piperazine ring.

-

Material Science

- The compound is also being explored for its potential use in developing novel materials with specific electronic or optical properties due to its unique chemical structure.

Antimicrobial Activity Study

A study evaluated the antibacterial efficacy of various piperazine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antimicrobial drug development.

Anti-Proliferative Activity Assessment

In another study, the anti-proliferative effects were assessed using the MTT assay on various cancer cell lines. The compound showed an IC50 value indicating potent activity against targeted cancer cells, suggesting its applicability in cancer therapeutics.

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition against Gram-positive bacteria |

| Anti-Proliferative Activity | Effective against HepG2 and MCF-7 cell lines |

| Receptor Interaction | Affinity for serotonin receptors |

Comparison with Similar Compounds

Substituent Position and Halogen Variation

- 1-(4-Bromophenyl)-4-methylpiperazine (para-bromo isomer): Exhibits similar electronic properties but distinct steric effects due to the para-substitution. Key Difference: Meta-substitution in the target compound may enhance DNA-binding selectivity compared to the para-isomer, as seen in G-quadruplex-targeting agents .

1-(3-Chlorophenyl)-4-methylpiperazine :

- Chlorine substitution reduces steric bulk and alters lipophilicity. Found in sigma receptor ligands (e.g., BD1063), where dichlorophenyl analogs show higher sigma-1 receptor affinity .

- Activity : BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) acts as a sigma antagonist, attenuating dystonia in rodent models .

Complexation and Functional Group Additions

- 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine: Features a naphthaleneoxypropargyl group and dimethoxy substitution. Complexation with β-cyclodextrin enhances solubility and immunomodulatory activity, stimulating CD4+/CD8+ T-cells and myeloid cells . Application: Potential use in inflammation and heavy metal toxicity mitigation .

- No direct activity data reported, but structural complexity suggests multitarget applications .

Pharmacological Derivatives

BM212 (1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine) :

1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine :

Pharmacological and Functional Insights

- Sigma Receptor Selectivity : Dichlorophenyl derivatives (e.g., BD1063) exhibit higher sigma-1 affinity (>100-fold selectivity over other receptors), whereas bromophenyl analogs lack direct evidence of sigma activity .

- Agricultural vs. Pharmaceutical Use : Substituents like thiocarbamoyl redirect activity from human therapeutics (e.g., anticancer) to plant protection, emphasizing functional group versatility .

Preparation Methods

Palladium-Catalyzed Coupling Method

- Reactants: 1-Methylpiperazine and 1,3-dibromobenzene

- Catalysts: Bis(dibenzylideneacetone)palladium(0) [Pd2(dba)3], 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

- Base: Sodium tert-butoxide

- Solvent: Anhydrous toluene

- Temperature: 60–100 °C

- Atmosphere: Argon (inert atmosphere)

Procedure Summary:

- Combine 1,3-dibromobenzene and N-methylpiperazine in toluene under argon.

- Add BINAP and Pd2(dba)3 catalysts, then add DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base.

- Warm the mixture to 60 °C and add sodium tert-butoxide to initiate the reaction.

- Stir at 60 °C overnight; if incomplete, raise temperature to 100 °C for an additional 24 hours.

- Work up by partitioning between ethyl acetate and water, acid-base extraction, drying, and evaporation.

- Yield: Approximately 78%

- Product: Yellow oil, confirmed by LC-MS (m/z 255.4/257.3 [M+H]+)

- Purity confirmed by TLC and LC-MS

| Parameter | Details |

|---|---|

| Catalyst | Pd2(dba)3 (23 mg), BINAP (47 mg) |

| Base | Sodium tert-butoxide |

| Solvent | Toluene (7 mL) |

| Temperature | 60–100 °C |

| Reaction Time | 24–48 hours |

| Yield | 78% |

| Product Form | Yellow oil |

This method is advantageous due to relatively mild conditions and good yields but requires expensive palladium catalysts and careful inert atmosphere handling.

Alternative Synthetic Approaches (Indirectly Related)

While direct methods for 1-(3-bromophenyl)-4-methylpiperazine are limited, related synthetic strategies for bromophenyl piperidine derivatives provide insights:

- Nucleophilic Aromatic Substitution: Using bromobenzene derivatives and piperazine or piperidine under high temperature with strong bases such as potassium tert-butoxide or sodium tert-amylate in sulfolane solvent.

- Bromination of N-phenylpiperazine: Post-functionalization of phenylpiperazine derivatives by selective bromination using N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) catalyzed by tetra-n-butyl ammonium tetraphenylborate to improve para-selectivity.

These methods, while primarily for 1-(4-bromophenyl)piperidine, underscore the importance of reaction conditions, catalyst choice, and purification to achieve high selectivity and yield.

Detailed Reaction Conditions and Mechanistic Notes

- Catalyst System: The palladium catalyst Pd2(dba)3 combined with BINAP ligand facilitates the Buchwald-Hartwig amination coupling between the aryl bromide and methylpiperazine. BINAP stabilizes the palladium center and enhances selectivity.

- Base Role: Sodium tert-butoxide deprotonates the amine and activates the palladium catalyst.

- Solvent Choice: Toluene provides a non-polar medium favoring the coupling reaction and helps dissolve reactants and catalysts.

- Temperature: Elevated temperature (60–100 °C) is necessary to overcome activation energy barriers for C-N bond formation.

- Inert Atmosphere: Argon prevents catalyst oxidation and side reactions.

Purification and Characterization

- Extraction: Acid-base extraction to separate the product from inorganic salts and unreacted amines.

- Drying: Over magnesium sulfate (MgSO4) to remove residual water.

- Evaporation: Concentration under reduced pressure yields the crude product.

- Characterization: LC-MS confirms molecular ion peaks; TLC monitors reaction progress; NMR spectroscopy (1H and 13C) confirms structure.

Summary Table of Preparation Method

| Step | Details |

|---|---|

| Reactants | 1-Methylpiperazine, 1,3-Dibromobenzene |

| Catalyst | Pd2(dba)3, BINAP |

| Base | Sodium tert-butoxide |

| Solvent | Anhydrous toluene |

| Temperature | 60–100 °C |

| Atmosphere | Argon |

| Reaction Time | 24–48 hours |

| Workup | Acid-base extraction, drying, evaporation |

| Yield | 78% |

| Product Form | Yellow oil |

| Analytical Confirmation | LC-MS, TLC |

Research Findings and Considerations

- The palladium-catalyzed coupling method remains the most reliable and widely used approach for synthesizing this compound, balancing yield, purity, and operational simplicity.

- Alternative methods involving nucleophilic aromatic substitution or bromination of phenylpiperazine derivatives are less direct and may require additional steps.

- Catalyst cost and sensitivity to air/moisture are practical considerations for scale-up.

- The use of BINAP ligand and sodium tert-butoxide base is crucial for high selectivity and yield.

- Purification by acid-base extraction and drying ensures removal of inorganic residues and unreacted amines.

Q & A

Basic: What are the standard synthetic routes for 1-(3-Bromophenyl)-4-methylpiperazine, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3-bromophenylsulfonyl chloride derivatives with 4-methylpiperazine in dichloromethane (DCM) using triethylamine as a base to deprotonate the amine and drive the reaction . Yield optimization requires:

- Temperature control : Room temperature or mild heating (25–40°C) minimizes side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance nucleophilicity.

- Stoichiometry : A 1:1.2 molar ratio of aryl halide to piperazine ensures complete conversion.

Reported yields for analogous bromophenyl-piperazine derivatives range from 41% to 92%, depending on substituent positioning and steric effects .

Advanced: How do electronic and steric effects of substituents influence synthetic outcomes in bromophenyl-piperazine derivatives?

Meta-substituted bromine on the phenyl ring (as in this compound) reduces steric hindrance compared to ortho-substituted analogs, improving reaction kinetics. For example:

- Electron-withdrawing groups (e.g., -Br) activate the aryl halide for nucleophilic attack, but bulky substituents decrease accessibility.

- Para-substituted derivatives (e.g., 1-(4-Bromophenyl)-4-methylpiperazine) may exhibit lower yields due to competing π-π stacking interactions during crystallization .

Advanced optimization strategies include using Pd/Cu catalysts for cross-coupling reactions to introduce additional functional groups while preserving the piperazine core .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for bromophenyl; piperazine CH signals at δ 2.3–3.1 ppm) .

- Melting point analysis : Pure compounds exhibit sharp melting points (e.g., 153–154°C for structurally similar derivatives) .

- TLC : R values (e.g., 0.39–0.44 in ethyl acetate/hexane systems) help monitor reaction progress .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for bromophenyl-piperazine analogs?

Contradictions often arise from:

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) alter melting points. X-ray crystallography or differential scanning calorimetry (DSC) can identify polymorphs .

- Impurities : Trace solvents (e.g., DCM) or unreacted starting materials lower observed melting points. Recrystallization from ethanol/water mixtures improves purity .

For example, 1-(4-Bromophenyl)-4-methylpiperazine (CAS 130307-08-3) has a reported purity-dependent melting range of 160–165°C, requiring rigorous drying to eliminate hygroscopic effects .

Basic: What pharmacological targets are associated with this compound?

The compound’s piperazine core interacts with:

- Dopamine and serotonin receptors : The bromophenyl group enhances lipophilicity, aiding blood-brain barrier penetration for neurological studies .

- Cytochrome P450 enzymes : Meta-substituted bromine may inhibit CYP2D6, affecting drug metabolism pathways .

In vitro binding assays using radiolabeled ligands (e.g., H-spiperone) are standard for target validation .

Advanced: How can contradictory results in receptor binding assays be addressed?

Discrepancies may stem from:

- Assay conditions : Variations in buffer pH (7.4 vs. 7.0) or ionic strength alter receptor-ligand affinity. Standardizing Tris-HCl or phosphate buffers is critical .

- Structural analogs : 1-(2-Bromophenyl)-4-methylpiperazine shows 10-fold lower D receptor affinity than the 3-bromo derivative due to steric mismatches .

Advanced methods include molecular docking (e.g., using AutoDock Vina) to predict binding poses and guide structural modifications .

Basic: What safety precautions are required when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of fine powders .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How does the compound’s stability vary under different storage conditions?

- Light sensitivity : UV exposure degrades the bromophenyl moiety; amber glass containers are recommended.

- Humidity : Hydrolysis of the piperazine ring occurs at >60% relative humidity, detected via FT-IR (C-N stretch at ~1,100 cm) .

Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC purity checks are advised for long-term storage protocols .

Basic: What computational tools are used to predict the compound’s physicochemical properties?

- LogP calculation : Tools like MarvinSketch or Molinspiration estimate lipophilicity (e.g., LogP ~2.5 for this compound) .

- pK prediction : ADMET Predictor or ACD/Labs determine basicity (piperazine N-H pK ~9.5) .

Advanced: How can researchers design derivatives with improved pharmacokinetic profiles?

- Bioisosteric replacement : Substitute bromine with trifluoromethyl (-CF) to enhance metabolic stability .

- Prodrug strategies : Esterify the piperazine nitrogen to improve oral bioavailability .

In silico ADMET screening (e.g., SwissADME) prioritizes candidates with optimal GI absorption and BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.